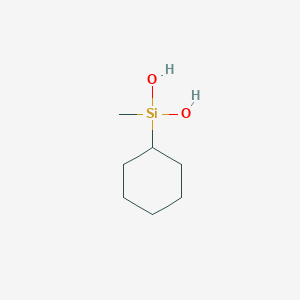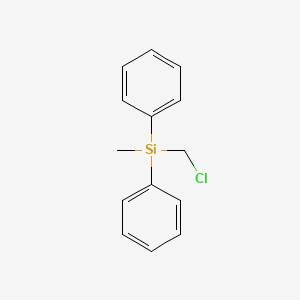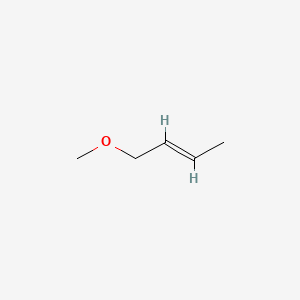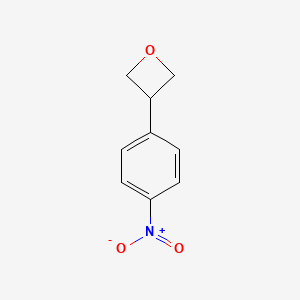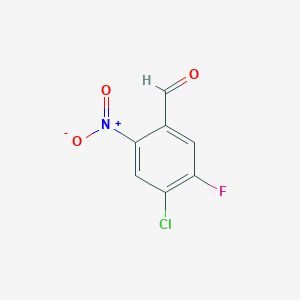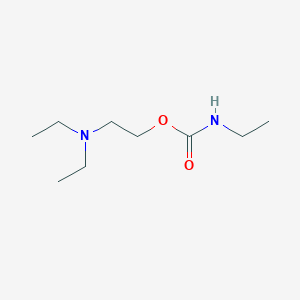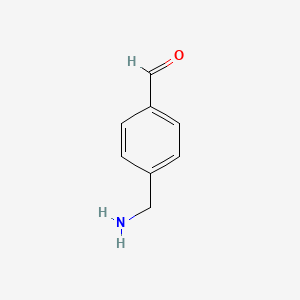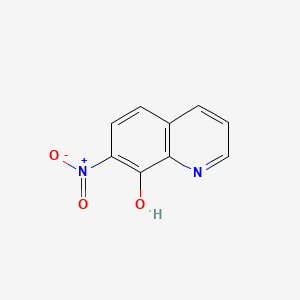
7-nitroquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-nitroquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitroquinolin-8-ol typically involves nitration of quinolin-8-ol. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7-nitroquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrazine hydrate is commonly used under mild conditions to reduce the nitro group.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Reduction: 7-aminoquinolin-8-ol is a major product formed from the reduction of this compound.
Substitution: Various substituted quinoline derivatives are formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-nitroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and metal complexes.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-nitroquinolin-8-ol involves its interaction with metal ions. The compound forms complexes with metal ions, which are essential for bacterial growth, thereby inhibiting their function . Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroxoline: A hydroxyquinoline derivative with similar antibacterial properties.
8-hydroxyquinoline: Another quinoline derivative used in metal complexation and antimicrobial applications.
Uniqueness
7-nitroquinolin-8-ol is unique due to its specific nitro group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for selective interactions with metal ions and enzymes, enhancing its potential in various applications.
Eigenschaften
CAS-Nummer |
18472-01-0 |
|---|---|
Molekularformel |
C9H6N2O3 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
7-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-9-7(11(13)14)4-3-6-2-1-5-10-8(6)9/h1-5,12H |
InChI-Schlüssel |
RPJWQGVDVSVGPQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)N=C1 |
Key on ui other cas no. |
18472-01-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


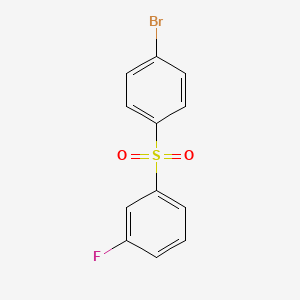
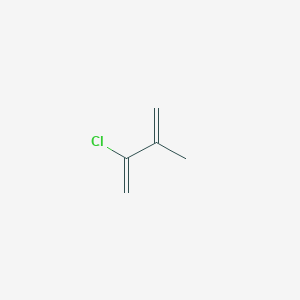
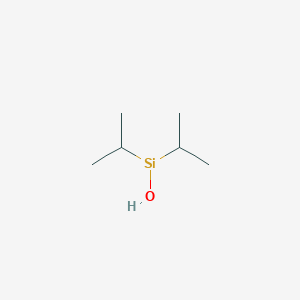

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)


